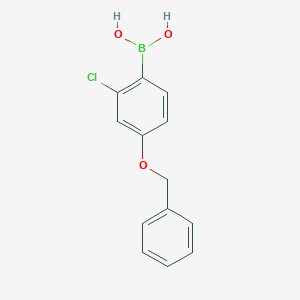

4-Benzyloxy-2-chlorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyloxy-2-chlorophenylboronic acid is an organoboron compound with the molecular formula C13H12BClO3. It is a boronic acid derivative, characterized by the presence of a benzyloxy group and a chlorine atom attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-2-chlorophenylboronic acid typically involves the reaction of 4-benzyloxy-2-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzyloxy-2-chlorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized to form phenols or reduced to form corresponding hydrocarbons.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation.

Hydrocarbons: Formed through reduction.

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

One of the primary applications of 4-Benzyloxy-2-chlorophenylboronic acid is as an intermediate in the synthesis of biologically active compounds. It plays a crucial role in drug discovery by facilitating the development of new pharmaceuticals through various synthetic routes, including the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of biaryl compounds by coupling an organohalide with a boronic acid under palladium(0) catalysis, making it an essential tool in medicinal chemistry .

Case Study: Co-Crystallization with Pharmaceutical Compounds

A notable study involved the co-crystallization of this compound with several pharmaceutical agents, including aciclovir and caffeine. The research demonstrated that co-crystallization could alter the thermal properties of the compounds involved, potentially affecting their solubility and bioavailability. The endothermic effects observed during differential scanning calorimetry (DSC) indicated that the thermal behavior of the co-crystal differed significantly from that of its individual components, suggesting potential for enhanced therapeutic profiles .

Organic Synthesis

Targeting Cancer Cells

Recent developments have highlighted the potential of boronic acids, including this compound, in targeting cancer cells selectively. Research indicates that compounds containing boron can be designed to act as prodrugs that release cytotoxic agents specifically within tumor cells, minimizing damage to normal cells. For instance, studies have shown that certain boron-containing prodrugs exhibit significant cytotoxicity against leukemia cells while sparing healthy lymphocytes .

Mécanisme D'action

The mechanism of action of 4-Benzyloxy-2-chlorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation process. The boronic acid group interacts with the palladium catalyst, allowing the transfer of the aryl group to the palladium center, followed by reductive elimination to form the biaryl product .

Comparaison Avec Des Composés Similaires

4-Chlorophenylboronic Acid: Similar in structure but lacks the benzyloxy group.

4-Formylphenylboronic Acid: Contains a formyl group instead of a benzyloxy group.

4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a benzyloxy group.

Uniqueness: 4-Benzyloxy-2-chlorophenylboronic acid is unique due to the presence of both a benzyloxy group and a chlorine atom, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .

Activité Biologique

4-Benzyloxy-2-chlorophenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H12BClO3 and features a boronic acid functional group attached to a chlorophenyl and a benzyloxy moiety. The presence of these functional groups is crucial for its biological activity, as they can interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated aromatic compound under palladium catalysis. This method allows for high yields and purity, making it suitable for further biological testing.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values have been determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 25 | 50 |

| Staphylococcus aureus | 30 | 60 |

| Bacillus subtilis | 20 | 40 |

| Salmonella Enteritidis | 35 | 70 |

These results suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and Salmonella Enteritidis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms, including:

- Inhibition of Enzyme Activity : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, thereby reducing tumor growth.

- Modulation of Signaling Pathways : The compound can interfere with signaling pathways that are crucial for cancer cell survival.

For instance, in vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, highlighting its potential as a therapeutic agent .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The boronic acid moiety allows for reversible covalent binding to serine or cysteine residues in active sites of enzymes, inhibiting their function.

- Receptor Interaction : The compound can bind to specific receptors on cell membranes, modulating downstream signaling pathways involved in cell growth and apoptosis.

- Hydrophobic Interactions : The benzyloxy group enhances the lipophilicity of the molecule, facilitating membrane penetration and interaction with intracellular targets.

Case Studies

Several case studies have been reported on the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various boronic acids, including this compound. Results indicated superior activity against Gram-positive bacteria compared to other derivatives .

- Anticancer Research : In a study focusing on breast cancer treatment, researchers found that this compound significantly reduced tumor size in xenograft models when administered intraperitoneally, demonstrating its potential for further development as an anticancer drug .

- Mechanistic Insights : Research examining the mechanism revealed that the compound's interaction with specific kinases led to altered phosphorylation states of key proteins involved in cell cycle regulation .

Propriétés

IUPAC Name |

(2-chloro-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJZHUNYMXRAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.